2-amino-4-benzylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
2-amino-4-benzylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the thiazolo[4,5-d]pyrimidine family, known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-benzylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with benzyl isocyanate, followed by cyclization with formamide under reflux conditions . Another approach includes the use of 2-aminothiazole and benzyl bromide, followed by cyclization with urea .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-benzylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiazolo[4,5-d]pyrimidine derivatives .
Scientific Research Applications
2-amino-4-benzylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-benzylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death . Additionally, it may interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives: These include compounds with different substituents at the 2, 4, and 5 positions, such as 2-amino-4-methylthiazolo[4,5-d]pyrimidine and 2-amino-4-phenylthiazolo[4,5-d]pyrimidine.
Pyrimidine Derivatives: Compounds like 2-amino-4,6-dihydroxypyrimidine and 2-amino-4,6-dimethylpyrimidine.
Uniqueness
2-amino-4-benzylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific benzyl substitution, which imparts distinct biological activities and chemical reactivity. This substitution enhances its ability to interact with various molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-amino-4-benzyl-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c13-11-14-9-8(19-11)10(17)15-12(18)16(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,13,14)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGOBQTTXWLNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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